2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-5-nitrobenzamide
Overview
Description
2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-5-nitrobenzamide is a complex organic compound with the molecular formula C20H21N3O7 It is characterized by the presence of a methoxy group, a morpholine ring, and a nitrobenzamide moiety
Preparation Methods
The synthesis of 2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-5-nitrobenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core benzamide structure, followed by the introduction of the methoxy and nitro groups. The morpholine ring is then attached through a series of substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and morpholine groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-5-nitrobenzamide can be compared with other similar compounds, such as:
2-methoxy-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-nitrobenzamide: Similar in structure but may have different functional groups.
3-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-5-nitrobenzamide:
Properties
IUPAC Name |
2-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7/c1-28-18-7-4-15(23(26)27)12-17(18)20(25)21-14-2-5-16(6-3-14)30-13-19(24)22-8-10-29-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPPVASSRHGLHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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